molecular formula C11H15ClO2S B1345719 4-Pentylbenzene-1-sulfonyl chloride CAS No. 73948-18-2

4-Pentylbenzene-1-sulfonyl chloride

Cat. No.: B1345719
CAS No.: 73948-18-2
M. Wt: 246.75 g/mol
InChI Key: XDWXZRVWJHEWMT-UHFFFAOYSA-N
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Description

4-Pentylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a benzene ring substituted with a pentyl group at the para position and a sulfonyl chloride group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 4-Pentylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution of the benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

The compound’s physical properties such as its density, boiling point, and molecular weight can influence its pharmacokinetics.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a cool, dry place in a tightly closed container . Additionally, the compound should be handled only in a chemical fume hood due to its potential to cause burns .

: Chemistry LibreTexts : Chemsrc

Safety and Hazards

4-Pentylbenzene-1-sulfonyl chloride is a hazardous substance. It causes burns and is moisture sensitive . It can cause eye burns, skin burns, and gastrointestinal tract burns . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

Recent research has focused on developing more sustainable methods for the synthesis of sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride. These methods include the use of photo- and electrochemical methods or the direct fixation of SO2 . The development of these new methods could lead to more environmentally friendly and efficient production of sulfonyl chlorides in the future .

Biochemical Analysis

Biochemical Properties

4-Pentylbenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The compound interacts with primary or secondary amines to form sulfonamide bonds, which are crucial in the development of various pharmaceuticals. The nature of these interactions involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a stable sulfonamide linkage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can cause chemical burns to the respiratory tract upon inhalation and gastrointestinal tract burns upon ingestion . Additionally, it has been observed to cause eye and skin burns upon contact . These effects highlight the compound’s potential to disrupt normal cellular functions and induce stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate . This intermediate undergoes further reactions, leading to the substitution of the sulfonyl chloride group with other nucleophiles. The compound’s ability to form stable intermediates and react with various nucleophiles underlies its utility in organic synthesis and biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is moisture-sensitive and can degrade when exposed to moisture . Its stability is crucial for maintaining its reactivity and effectiveness in biochemical reactions. Long-term exposure to the compound can lead to degradation, reducing its efficacy in laboratory experiments. Therefore, it is essential to store the compound in a cool, dry place and handle it under controlled conditions to preserve its stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while at high doses, it can cause severe toxicity and adverse effects. The threshold effects observed in these studies indicate that the compound’s toxicity is dose-dependent. High doses can lead to significant physiological disruptions, including respiratory and gastrointestinal burns . Therefore, careful dosage control is necessary when using this compound in animal studies to avoid toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of sulfonamide derivatives. The compound interacts with enzymes and cofactors that facilitate the nucleophilic substitution reactions necessary for sulfonamide synthesis . These metabolic pathways are crucial for the development of pharmaceuticals and other biologically active compounds. The compound’s ability to participate in these pathways highlights its importance in biochemical research and drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its effectiveness in biochemical reactions and its potential therapeutic applications. Understanding the transport mechanisms can aid in optimizing the compound’s use in various biological systems.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the desired cellular regions, enhancing its efficacy in biochemical reactions. The precise localization of the compound within cells is crucial for its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Pentylbenzene-1-sulfonyl chloride can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Pentylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic aromatic substitution: Common reagents include bromine, chlorine, and nitric acid.

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentylbenzene-1-sulfonyl chloride is unique due to the presence of the longer pentyl chain, which can influence its reactivity and solubility compared to its shorter-chain analogs. This can affect its applications in various chemical reactions and industrial processes.

Properties

IUPAC Name

4-pentylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWXZRVWJHEWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224653
Record name 4-t-Amylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73948-18-2
Record name 4-t-Amylbenzenesulphonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-t-Amylbenzenesulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of potassium 4-n-pentylbenzene sulfonate (65 g, 0.243 m) and phosphoryl chloride (75 g, 0.492 m) was heated to approximately 170° C. with stirring until the reaction mixture became less viscous. Heating continued for approximately one hour. The hot reaction mixture was poured into cold water (1600 ml) and the reaction product was extracted with chloroform (2×600 ml). The extract was washed with water until it was neutralized and dried over anhydrous sodium sulfate. The solvent (chloroform) was evaporated and the extract was vacuum-distilled to give 4-n-pentylbenzenesulfonyl chloride (52 g, 87%, boiling point 132°-134° C./0.3 mm).
Name
potassium 4-n-pentylbenzene sulfonate
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step Two

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